(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine
CAS No.: 1352571-83-5
VCID: VC11648061
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the CAS number 1381928-19-3. It is a derivative of indene, featuring a fluorine atom at the 5-position and an amine group at the 1-position. The compound is often encountered in its hydrochloride form, which is used to enhance its stability and solubility in aqueous solutions. Synthesis and PreparationThe synthesis of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves asymmetric synthesis methods to achieve the desired stereochemistry. Common approaches include the use of chiral catalysts or auxiliaries to ensure the formation of the (1R) isomer. The hydrochloride salt is often prepared by reacting the free base with hydrochloric acid in a suitable solvent. Biological Activity and ApplicationsWhile specific biological activity data for (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is limited, compounds with similar structures have shown potential in medicinal chemistry. For instance, fluorinated indene derivatives can exhibit significant biological activity due to the presence of fluorine, which can enhance metabolic stability and lipophilicity. This makes them interesting candidates for drug development, particularly in areas where fluorine substitution can improve pharmacokinetic properties. Comparison with Related CompoundsResearch Findings and Future Directions |
---|---|
CAS No. | 1352571-83-5 |
Product Name | (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine |
Molecular Formula | C9H10FN |
Molecular Weight | 151.18 g/mol |
IUPAC Name | (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine |
Standard InChI | InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 |
Standard InChIKey | POTIEZMRLKEJOZ-SECBINFHSA-N |
Isomeric SMILES | C1CC2=C([C@@H]1N)C=CC(=C2)F |
SMILES | C1CC2=C(C1N)C=CC(=C2)F |
Canonical SMILES | C1CC2=C(C1N)C=CC(=C2)F |
PubChem Compound | 28373918 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume